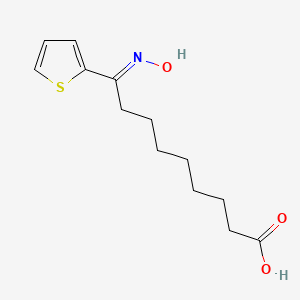

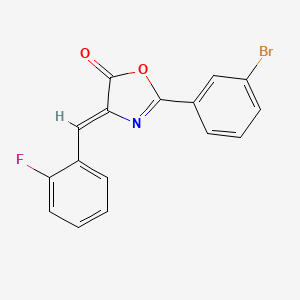

1-(5-chloro-2-methoxybenzoyl)piperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- Kumar et al. (2004) describe the synthesis of a related compound, [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which shares structural similarities with 1-(5-chloro-2-methoxybenzoyl)piperidine. The synthesis involved multiple steps, including the use of 4-OTBDPS-propiophenone and a reaction with [(11)C]MeOTf to afford the final compound with significant specific activity (Kumar et al., 2004).

Molecular Structure Analysis

- Thimmegowda et al. (2009) conducted crystal structure studies on a novel bioactive heterocycle, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, which is structurally related to this compound. The study provides insights into the molecular conformation and intermolecular hydrogen bonds, which are relevant for understanding the structure of this compound (Thimmegowda et al., 2009).

Chemical Reactions and Properties

- Sakaguchi et al. (2001) detail an improved synthesis route for butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate, demonstrating the chemical reactivity and potential applications of compounds structurally related to this compound (Sakaguchi et al., 2001).

Physical Properties Analysis

- The physical properties of compounds similar to this compound can be inferred from the work of Yang et al. (1997), who synthesized benzoates derived from 4-amino-5-chloro-2-methoxybenzoic acid. Their study provides insights into the physical characteristics of these compounds, which are likely to be relevant for this compound (Yang et al., 1997).

Chemical Properties Analysis

- The chemical properties of this compound can be deduced from studies like that of Koshetova et al. (2022), who synthesized novel 7-Aryliden-3,3a,4,5,6,7-(hexahydro-5-(2-ethoxyethyl)-2-phenyl-3-aryl-2H-pyrazolo[4,3-c]pyridine Hydrochloride. This work contributes to the understanding of the chemical behavior and interactions of piperidine derivatives (Koshetova et al., 2022).

作用机制

Target of Action

Similar compounds have been shown to exhibit cox-1 inhibitory activity , suggesting that this compound may also target COX-1 or related enzymes.

Mode of Action

If it does indeed target COX-1, it may inhibit the enzyme’s activity, thereby reducing the production of prostaglandins and other inflammatory mediators .

Biochemical Pathways

Given the potential COX-1 inhibitory activity, this compound may affect the arachidonic acid pathway . By inhibiting COX-1, it could reduce the conversion of arachidonic acid to prostaglandins, thereby modulating inflammation and pain responses.

Pharmacokinetics

The compound’s molecular weight (29773 g/mol ) suggests it may have suitable properties for oral bioavailability.

Result of Action

If it does inhibit COX-1, it could potentially reduce inflammation and pain by decreasing prostaglandin production .

安全和危害

未来方向

There are several future directions for research on 1-(5-chloro-2-methoxybenzoyl)piperidine. One area of interest is the development of more potent and selective modulators of glutamate receptors. More than 7000 piperidine-related papers were published during the last five years , indicating a significant interest in this field of research .

生化分析

Biochemical Properties

It is known that the compound can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that the compound can undergo reactions at the benzylic position , which could potentially influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

(5-chloro-2-methoxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-17-12-6-5-10(14)9-11(12)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWOYOPADOIVIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)

![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)

![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)

![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)

![1-(cyclopropylcarbonyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B5695189.png)

![3-methyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5695192.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5695202.png)

![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)

![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)

![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)